molecular formula C3F9FeO9S3 B012985 Iron(III) trifluoromethanesulfonate CAS No. 63295-48-7

Iron(III) trifluoromethanesulfonate

Cat. No. B012985
CAS RN: 63295-48-7
M. Wt: 503.1 g/mol
InChI Key: OSHOQERNFGVVRH-UHFFFAOYSA-K
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Description

Synthesis Analysis

Iron(III) trifluoromethanesulfonate is synthesized and used as a catalyst in the one-pot synthesis of 3,4-dihydropyrimidinones or their sulfur analogues and 1,4-dihydropyridines via solvent-free Biginelli and Hantzsch condensation protocols. This demonstrates its efficiency in catalyzing three-component coupling reactions under solvent-free conditions, allowing for the recycling of the catalyst with no loss in potency (Adibi, Samimi, & Beygzadeh, 2007).

Molecular Structure Analysis

The crystal structure of bis(acetylacetonato)(tetrahydrofuran)(trifluoromethanesulfonato)iron(III) reveals a mononuclear Fe3+ center in a slightly distorted octahedral environment. This structure provides insights into the coordination environment of this compound complexes (Richers, Bertke, & Rauchfuss, 2015).

Chemical Reactions and Properties

This compound acts as an effective catalyst in the synthesis of various organic compounds, including 2-phenylquinoline-4-carboxylic acid via the Doebner reaction. Its catalytic activity is highlighted by concise one-pot conditions, high atom economy, and limited energy consumption, along with the ability to be easily recovered and reused (Halim, Cahyana, & Yunarti, 2022).

Physical Properties Analysis

The synthesis and structural analysis of iron(III) complexes provide insights into their physical properties, including their magnetic behavior and Mössbauer spectroscopy. Such analyses contribute to understanding the physical characteristics that influence their reactivity and catalytic performance (Kolnaar et al., 1997).

Chemical Properties Analysis

The catalytic activity of this compound in various reactions, including the hydrodefluorination of fluorocarbons, showcases its chemical properties. The ability to activate and functionalize C-F bonds highlights its potential in catalytic applications (Vela et al., 2005).

Scientific Research Applications

  • Catalyst in Doebner Reaction : It effectively catalyzes the Doebner reaction for the synthesis of 2-phenylquinoline-4-carboxylic acid, offering high atom economy, limited energy consumption, and easy operation (Halim, Cahyana, & Yunarti, 2022).

  • Recyclable Catalyst for Synthesis of Dihydropyrimidinones and Dihydropyridines : It serves as a recyclable catalyst for one-pot synthesis of these compounds under solvent-free conditions, demonstrating its reuse potential (Adibi, Samimi, & Beygzadeh, 2007).

  • Catalyst in Organic Synthesis : Trifluoromethanesulfonic acid, closely related to Iron(III) trifluoromethanesulfonate, is a convenient and efficient reagent for electrophilic aromatic substitution reactions and the formation of carbon-carbon and carbon-heteroatom bonds (Kazakova & Vasilyev, 2017).

  • Acylation and Esterification Catalyst : It acts as a highly active Lewis acid catalyst for acylation of alcohols with acid anhydrides and esterification of alcohols by carboxylic acids (Ishihara, Kubota, Kurihara, & Yamamoto, 1996).

  • Catalyst for Friedel-Crafts Reactions : Gallium(III) trifluormethanesulfonate, a variant, acts as an effective, water-tolerant, and reusable catalyst for Friedel-Crafts reactions, providing excellent yields and environmental friendliness (Prakash et al., 2003).

  • Environmental Applications : It plays a role in environmentally benign sulfide oxidation procedures, achieving excellent yields and a high green chemistry score (Kinen, Rossi, & Rossi, 2009).

  • Catalyst for Aminolysis of Epoxides : Lanthanide(III) trifluoromethanesulfonates, similar in function, catalyze the efficient aminolysis of 1,2-epoxides, yielding amino alcohols with high regioselectivity (Chini et al., 1994).

  • Thermogalvanic Energy Conversion : The iron(II/III) nitrate system, which includes this compound, generates high thermogalvanic power output, crucial for large-scale waste energy harvesting (Buckingham, Marken, & Aldous, 2018).

Future Directions

: Iron(III) trifluoromethanesulfonate - MilliporeSigma : this compound, tech. 90%, Thermo …

properties

IUPAC Name

iron(3+);trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3CHF3O3S.Fe/c3*2-1(3,4)8(5,6)7;/h3*(H,5,6,7);/q;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHOQERNFGVVRH-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3F9FeO9S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10470114
Record name Iron(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

63295-48-7
Record name Iron(III) trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10470114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Iron(iii) trifluoromethanesulfonate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Iron(III) trifluoromethanesulfonate
Reactant of Route 3
Iron(III) trifluoromethanesulfonate

Q & A

Q1: How does Iron(III) trifluoromethanesulfonate act as a catalyst in organic synthesis?

A: this compound is a Lewis acid catalyst known for its effectiveness in various organic reactions. For instance, it catalyzes the Doebner reaction, enabling the one-pot synthesis of 2-phenylquinoline-4-carboxylic acid from pyruvic acid, aniline, and benzaldehyde []. The reaction proceeds with high atom economy and requires only a small amount of catalyst (15 mol%) for completion within a short reaction time (3 hours) [].

Q2: Can you describe the structural features of this compound complexes with porphyrin ligands?

A: In complexes with porphyrin ligands, this compound typically coordinates with the porphyrin ring through its iron center. For example, in Bis(1-phenylimidazole)[5,10,15,20-tetrakis(2-pivalamidophenyl)porphinato]this compound chlorobenzene disolvate, the iron(III) ion exhibits an unusual coordination geometry with two axial 1-phenylimidazole ligands []. The porphyrin core in this complex displays a ruffled conformation [].

Q3: How does this compound contribute to the conductivity of PEDOT-based polymers?

A: this compound serves as an effective oxidant in the synthesis of highly conductive PEDOT-based polymers [, , ]. It facilitates the polymerization process, and the resulting trifluoromethanesulfonate counterions can be subsequently replaced by other dopants like sulfuric acid. This dopant engineering leads to significant enhancements in electrical conductivity, reaching values as high as 2273 S cm−1 [, ].

Q4: What structural changes occur in PEDOT upon doping with this compound and subsequent treatment with acids?

A: Studies utilizing X-ray diffraction (XRD), High-resolution transmission electron microscopy (HRTEM), Synchrotron Grazing-incidence wide-angle X-ray scattering (GIWAXS), and conductivity measurements reveal that doping PEDOT with this compound followed by acid treatment induces significant structural modifications [, , ]. Notably, replacing the trifluoromethanesulfonate anions with hydrogen sulfate counterions increases the charge carrier concentration and enhances the crystalline domain size, contributing to a remarkable 80% increase in electrical conductivity [, ].

Q5: Are there any documented hydrogen bonding interactions involving this compound in crystal structures?

A: Yes, hydrogen bonding plays a crucial role in the crystal packing of this compound complexes. For instance, in Diaqua[5,10,15,20-tetrakis(4-chlorophenyl)porphyrinato-κ4 N]this compound–4-hydroxy-3-methoxybenzaldehyde–water (1/1/2), the trifluoromethanesulfonate anion participates in classical O—H⋯O hydrogen bonds with water molecules and the 4-hydroxy-3-methoxybenzaldehyde molecule []. Additionally, weak C—H⋯O and C—H⋯Cl hydrogen bonds contribute to the overall three-dimensional supramolecular architecture of the crystal [].

Q6: Can you provide an example where this compound leads to the formation of an unusual complex?

A: In the compound Aqua­bis(4-morpholinyldi­thio­carbamato)­iron(III) tri­fluoro­methane­sulfonate, the iron(III) center adopts a five-coordinate square-pyramidal geometry, which is atypical for [Fe(dithiocarbamate)2L]n+ species []. This complex marks the first reported instance of a cationic species with this specific coordination environment [].

Q7: Has this compound been used in the synthesis of Schiff bases?

A: While specific details are limited, research indicates the successful utilization of this compound as a catalyst in synthesizing Schiff base derivatives of isatin [].

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